molecular formula C8H17N3O2 B1416842 Methyl 4-(2-aminoethyl)piperazine-1-carboxylate CAS No. 1095017-29-0

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate

Cat. No. B1416842
M. Wt: 187.24 g/mol
InChI Key: LUIQBQARTNREOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-aminoethyl)piperazine-1-carboxylate” is a chemical compound with the molecular formula C8H17N3O2 . It is not intended for human or veterinary use and is typically used for research purposes.


Synthesis Analysis

The synthesis of piperazine derivatives, such as “Methyl 4-(2-aminoethyl)piperazine-1-carboxylate”, has been a subject of research in recent years . Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .


Molecular Structure Analysis

The molecular structure of “Methyl 4-(2-aminoethyl)piperazine-1-carboxylate” can be analyzed using various spectroscopic studies. For instance, FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies can be used for characterization . The structure can be further confirmed by single crystal X-ray diffraction analysis .


Physical And Chemical Properties Analysis

“Methyl 4-(2-aminoethyl)piperazine-1-carboxylate” has a molecular weight of 187.24 g/mol . More detailed physical and chemical properties such as melting point, boiling point, and density are not explicitly mentioned in the search results.

Scientific Research Applications

Synthesis and Antimicrobial Activities

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate has been utilized in the synthesis of novel derivatives with potential antimicrobial activities. These derivatives include 1,2,4-Triazole compounds which have shown effectiveness against various microorganisms (Bektaş et al., 2010).

Carbon Dioxide Capture

This compound plays a role in carbon dioxide capture processes. Studies have examined its use in blends with other compounds for efficient CO2 capture, highlighting its potential in environmental applications (Li et al., 2013).

Antibacterial Agents

Research has shown that derivatives of Methyl 4-(2-aminoethyl)piperazine-1-carboxylate, such as 8-alkyl and 8-vinyl dihydro-oxo-piperazinyl compounds, exhibit significant antibacterial properties, particularly against gram-negative bacteria (Matsumoto & Minami, 1975).

Photo-induced Electron Transfer

In the field of chemistry, derivatives of this compound have been studied for their luminescent properties and photo-induced electron transfer capabilities, important for developing novel materials and sensors (Gan et al., 2003).

Synthesis of Piperazines

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate is used in the synthesis of various piperazine scaffolds, a critical component in medicinal chemistry. Its role in generating diverse piperazine derivatives underlines its importance in drug development (Gueret et al., 2020).

Energy and Environmental Studies

Studies involving this compound also focus on its use in energy and environmental applications, such as in high-pressure CO2 absorption from natural gas, indicating its potential in clean energy technologies (Hairul et al., 2017).

Safety And Hazards

“Methyl 4-(2-aminoethyl)piperazine-1-carboxylate” should be handled with care. It is recommended to wash face, hands, and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking when using this product. Wear protective gloves, clothing, eye protection, and face protection. Do not breathe dust, fume, gas, mist, vapors, or spray. Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

methyl 4-(2-aminoethyl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N3O2/c1-13-8(12)11-6-4-10(3-2-9)5-7-11/h2-7,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUIQBQARTNREOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCN(CC1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-aminoethyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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